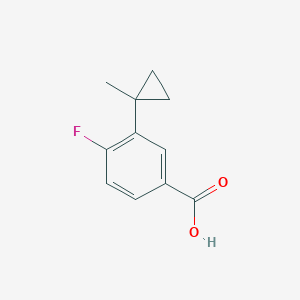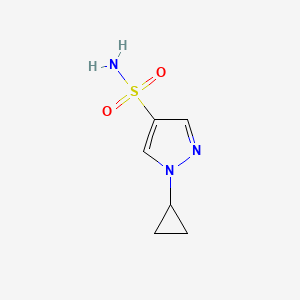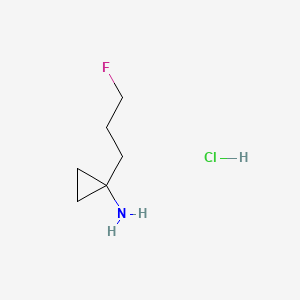
4-Fluoro-3-(1-methylcyclopropyl)benzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-(1-methylcyclopropyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C11H11FO2 and a molecular weight of 194.21 g/mol . This compound is characterized by the presence of a fluorine atom at the 4-position and a 1-methylcyclopropyl group at the 3-position of the benzoic acid core. It is a versatile chemical used in various research and industrial applications due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-(1-methylcyclopropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds.
Applications De Recherche Scientifique
4-Fluoro-3-(1-methylcyclopropyl)benzoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the 1-methylcyclopropyl group contribute to its reactivity and binding affinity with target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzoic acid: Similar in structure but lacks the 1-methylcyclopropyl group.
3-Fluorobenzoic acid: Similar but with the fluorine atom at the 3-position.
4-Fluoro-3-hydroxybenzoic acid: Contains a hydroxyl group instead of the 1-methylcyclopropyl group.
Uniqueness
4-Fluoro-3-(1-methylcyclopropyl)benzoic acid is unique due to the presence of both the fluorine atom and the 1-methylcyclopropyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H11FO2 |
|---|---|
Poids moléculaire |
194.20 g/mol |
Nom IUPAC |
4-fluoro-3-(1-methylcyclopropyl)benzoic acid |
InChI |
InChI=1S/C11H11FO2/c1-11(4-5-11)8-6-7(10(13)14)2-3-9(8)12/h2-3,6H,4-5H2,1H3,(H,13,14) |
Clé InChI |
JFLPKMMVFKXIHH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C2=C(C=CC(=C2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methanesulfonylazetidine-3-carboxylic acid](/img/structure/B13516675.png)
![{3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride](/img/structure/B13516691.png)
![Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride](/img/structure/B13516703.png)

![(4R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B13516722.png)



![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13516746.png)

